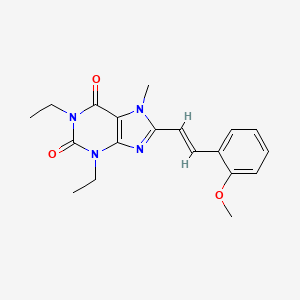

(E)-1,3-Diethyl-8-(2-methoxystyryl)-7-methylxanthine

Description

Properties

CAS No. |

155271-39-9 |

|---|---|

Molecular Formula |

C19H22N4O3 |

Molecular Weight |

354.4 g/mol |

IUPAC Name |

1,3-diethyl-8-[(E)-2-(2-methoxyphenyl)ethenyl]-7-methylpurine-2,6-dione |

InChI |

InChI=1S/C19H22N4O3/c1-5-22-17-16(18(24)23(6-2)19(22)25)21(3)15(20-17)12-11-13-9-7-8-10-14(13)26-4/h7-12H,5-6H2,1-4H3/b12-11+ |

InChI Key |

JXAFEYJLBBLDTN-VAWYXSNFSA-N |

Isomeric SMILES |

CCN1C2=C(C(=O)N(C1=O)CC)N(C(=N2)/C=C/C3=CC=CC=C3OC)C |

Canonical SMILES |

CCN1C2=C(C(=O)N(C1=O)CC)N(C(=N2)C=CC3=CC=CC=C3OC)C |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-1,3-Diethyl-8-(2-methoxystyryl)-7-methylxanthine typically involves the condensation of 1,3-diethyl-7-methylxanthine with 2-methoxybenzaldehyde. This reaction is often catalyzed by a base such as potassium carbonate in a solvent like ethanol. The reaction conditions usually include refluxing the mixture for several hours to ensure complete condensation.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

(E)-1,3-Diethyl-8-(2-methoxystyryl)-7-methylxanthine can undergo various chemical reactions, including:

Oxidation: The methoxy group can be oxidized to form a hydroxyl group.

Reduction: The double bond in the styryl group can be reduced to form a saturated alkyl chain.

Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Hydrogenation using palladium on carbon (Pd/C) as a catalyst is a typical method.

Substitution: Nucleophiles such as sodium hydride (NaH) or lithium aluminum hydride (LiAlH4) can be used for substitution reactions.

Major Products

Oxidation: Formation of hydroxylated derivatives.

Reduction: Formation of saturated alkyl derivatives.

Substitution: Formation of various substituted xanthine derivatives.

Scientific Research Applications

Enzyme Inhibition :

(E)-1,3-Diethyl-8-(2-methoxystyryl)-7-methylxanthine has been investigated for its ability to inhibit phosphodiesterase enzymes. These enzymes are crucial in regulating cyclic nucleotide levels in cells, which are important for various physiological processes. The inhibition of these enzymes can lead to increased levels of cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP), enhancing cellular signaling pathways relevant in treating conditions such as asthma and cardiovascular diseases .

Antioxidant Activity :

The compound exhibits significant antioxidant properties, enabling it to scavenge free radicals and protect cells from oxidative damage. This activity is particularly relevant in the context of neurodegenerative diseases, where oxidative stress plays a pivotal role in disease progression .

Therapeutic Potential

Neuroprotective Properties :

Research indicates that (E)-1,3-Diethyl-8-(2-methoxystyryl)-7-methylxanthine may have neuroprotective effects. Its ability to inhibit phosphodiesterase could contribute to neuroprotection by increasing cAMP levels, which are linked to improved neuronal survival and function. This potential makes it a candidate for further exploration in treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease .

Anti-inflammatory Effects :

The compound has also been studied for its anti-inflammatory properties. It may modulate the production of pro-inflammatory cytokines, making it a potential therapeutic agent for inflammatory conditions .

Case Study 1: Neuroprotection in Animal Models

A study evaluated the effects of (E)-1,3-Diethyl-8-(2-methoxystyryl)-7-methylxanthine on neurodegeneration in rodent models. The results demonstrated that treatment with this compound significantly reduced markers of oxidative stress and improved cognitive function compared to control groups. The findings suggest its potential application in developing therapies for neurodegenerative disorders .

Case Study 2: Inhibition of Phosphodiesterase

In vitro studies assessed the inhibitory effects of (E)-1,3-Diethyl-8-(2-methoxystyryl)-7-methylxanthine on various phosphodiesterase isoforms. The compound showed selective inhibition of phosphodiesterase type 4 (PDE4), which is implicated in inflammatory responses. This selectivity indicates its potential use as an anti-inflammatory agent without the side effects associated with non-selective phosphodiesterase inhibitors .

Comparative Analysis of Xanthine Derivatives

Mechanism of Action

The mechanism of action of (E)-1,3-Diethyl-8-(2-methoxystyryl)-7-methylxanthine involves its interaction with adenosine receptors in the central nervous system. By binding to these receptors, the compound can inhibit the action of adenosine, leading to increased neuronal activity and alertness. Additionally, it may influence other molecular targets and pathways, such as cyclic AMP (cAMP) signaling, contributing to its overall effects.

Comparison with Similar Compounds

Structural and Functional Comparisons with Analogous Compounds

Substituent Effects on Adenosine Receptor Binding

The 8-styryl substituent and alkyl groups at positions 1, 3, and 7 are critical for adenosine receptor interactions. Key comparisons include:

Table 1: Receptor Affinity and Substituent Patterns

Physicochemical Properties

Collision cross-section (CCS) data and molecular formulas provide insights into shape and solubility:

Table 2: Predicted Physicochemical Properties

*Estimated based on analogs.

- The target compound’s 2-methoxystyryl group likely confers a compact CCS (~190–200 Ų), enhancing blood-brain barrier penetration compared to bulkier 3,4-dimethoxy derivatives .

- Diethyl groups improve lipophilicity (logP ~2.5–3.0) relative to diallyl (CID 6448973, logP ~2.0), favoring oral bioavailability .

Therapeutic and Functional Advantages

- A2A Receptor Selectivity : The 7-methyl and 8-styryl groups synergistically enhance A2A binding over A1 receptors, reducing off-target effects (e.g., cardiovascular side effects) .

- Antiviral Potential: Methylation at position 7 (as in 7-methylxanthine derivatives) is critical for antiviral activity, as seen in studies comparing 3-methylxanthine and theobromine .

- Urate Crystallization Inhibition: Unlike caffeine, 7-methylxanthine derivatives inhibit monosodium urate crystallization, suggesting dual utility in gout management .

Q & A

Q. Methodological Answer :

- Solubility : Test in DMSO, ethanol, and aqueous buffers (e.g., phosphate-buffered saline). Evidence shows limited water solubility (≤6 mg/mL in DMSO), necessitating formulation with cyclodextrins or lipid-based carriers .

- Stability : Conduct accelerated stability studies (40°C/75% RH) over 4 weeks, analyzing degradation via LC-MS. Monitor hydrolysis of the styryl group under neutral/alkaline conditions .

- Melting Point : Determine via differential scanning calorimetry (DSC); reported values range 180–190°C for similar xanthines .

Advanced: How can molecular docking studies predict the binding mode of this compound to adenosine A2A receptors?

Q. Methodological Answer :

Receptor Preparation : Use crystal structures of A2A receptors (e.g., PDB ID 3EML) and optimize protonation states using software like Schrödinger.

Ligand Parameterization : Assign partial charges and torsional parameters to the compound, focusing on the styryl group’s conformation .

Docking Simulations : Perform flexible docking (e.g., Glide SP/XP) to identify key interactions:

- Hydrophobic contacts between the xanthine core and Leu85/Val84.

- π-Stacking of the 2-methoxystyryl group with Phe167.

Validation : Compare results with radioligand binding assays (Ki values). Note that 2-methoxy substitution may reduce affinity compared to 3,4-dimethoxy analogs .

Advanced: What experimental models are appropriate for evaluating its therapeutic potential in neurodegenerative diseases?

Q. Methodological Answer :

- In Vitro :

- In Vivo :

Advanced: How to resolve contradictions in biological activity data between structural analogs?

Methodological Answer :

Contradictions often arise from substituent position variations (e.g., 2-methoxy vs. 3,4-dimethoxy styryl groups):

Structure-Activity Relationship (SAR) Analysis : Compare Ki values of analogs in binding assays. For example, 3,4-dimethoxy substitution (KW-6002, Ki = 13 nM) enhances receptor affinity vs. 2-methoxy derivatives .

Pharmacokinetic Profiling : Assess blood-brain barrier (BBB) penetration via logP calculations (optimal range: 1–3) and in situ perfusion models. Lower BBB permeability in polar analogs may reduce in vivo efficacy despite high in vitro affinity .

Meta-Analysis : Aggregate data from multiple studies using tools like RevMan, highlighting heterogeneity in experimental conditions (e.g., cell lines, animal strains) .

Advanced: What strategies mitigate solubility challenges in preclinical formulations?

Q. Methodological Answer :

- Co-Solvents : Use DMSO (≤10%) or Cremophor EL for in vitro assays .

- Nanoparticle Encapsulation : Prepare PLGA nanoparticles (150–200 nm) via emulsion-diffusion, achieving sustained release in pharmacokinetic studies .

- Prodrug Synthesis : Modify the 7-methyl group with ester linkages (e.g., acetyl) to enhance aqueous solubility, followed by enzymatic cleavage in vivo .

Advanced: How to design dose-response studies for evaluating its efficacy and toxicity?

Q. Methodological Answer :

Dose Range : Start with in vitro IC50 values (e.g., 10–1000 nM) and scale to in vivo doses using allometric scaling (mouse:human = 12.3:1).

Toxicity Endpoints : Monitor liver enzymes (ALT/AST), renal function (creatinine), and behavior in repeated-dose studies (14–28 days).

Statistical Design : Use a 4-parameter logistic model for dose-response curves. Apply one-way ANOVA with Bonferroni correction for group comparisons .

Advanced: What analytical techniques validate compound identity and purity in synthetic batches?

Q. Methodological Answer :

- NMR Spectroscopy : Confirm structure via ¹H/¹³C NMR, focusing on styryl group protons (δ 6.5–7.5 ppm) and xanthine core .

- HPLC-MS : Use C18 columns (acetonitrile/water gradient) with UV detection (254 nm). Purity ≥98% required for in vivo studies .

- Elemental Analysis : Match calculated vs. observed C/H/N ratios (tolerance ≤0.4%) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.